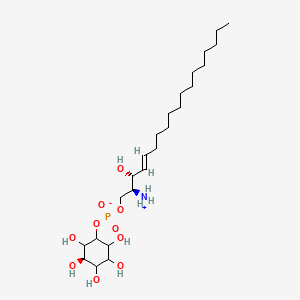
Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)
Descripción general
Descripción
“Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)” is an organometallic compound . It is a type of metallocene, which are versatile catalysts for the production of polyolefins, polystyrene, and copolymers .
Synthesis Analysis
Metallocenes, including “Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)”, are used in the production of various polymers. The microstructure of these polymers can be tailored by changing the ligand structure of the metallocene .Molecular Structure Analysis
The molecular structure of “Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)” is complex. It involves a titanium atom bonded to two chlorine atoms and two cyclopentadienyl rings .Chemical Reactions Analysis
As a metallocene, “Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)” acts as a catalyst in the production of polyolefins, polystyrene, and copolymers .Physical and Chemical Properties Analysis
“Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV)” has a molecular weight of 383.18 . Its melting point is between 175-180 °C .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structures
- Dichloro-(R,R)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-titanium(IV) has been synthesized in racemic and meso-isomer forms. These compounds have had their molecular structures determined, demonstrating their potential in stereochemical applications and molecular structure studies (Wild et al., 1982).
Application in Polymerization
- This compound has been instrumental in propylene polymerizations, addressing limitations in titanium catalysts and contributing to the development of high-yield, high-molecular-weight isotactic polypropylene (Ewen et al., 1987).
Chiral ansa-Zirconocene Derivative
- The chiral ansa-zirconocene derivative of this compound has been prepared and characterized, adding value to research in chiral molecular structures (Wild et al., 1985).
Optically Active Derivatives
- Research has focused on creating optically active derivatives of this compound, showcasing its application in the field of optical activity and enantioselectivity (Taguchi & Hanzawa, 2001).
Enantioselective Synthesis
- The compound has been used to develop enantioselective synthesis routes for titanium and zirconium dichlorides, contributing significantly to the field of stereoselective and chiral synthesis (Xu & Mikami, 2004).
Copolymerization Studies
- Studies have been conducted on ethene/propene copolymerizations using this compound as a catalyst, revealing insights into the copolymerization behavior and reactivity ratios, which are crucial for industrial applications (Galimberti et al., 2001).
Crystal Structure Analysis
- The crystal and molecular structure of this compound has been analyzed, providing valuable information for the development of new materials and catalysts (Fachinetti et al., 1976).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dichlorotitanium;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24.2ClH.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H;/q-2;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSELMDUFZMWGIT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C[C-]2CC[C-]3C=CC4=C3CCCC4.Cl[Ti]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2Ti-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83462-45-7 | |
| Record name | Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-tert-butyl-3-(2,6-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3183194.png)






![N-[4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)benzyloxycarbonyloxy]succinimide](/img/structure/B3183233.png)
![2-[(1R)-2-[2-[(1R,3R)-5,8-dioxo-1,3-bis[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-2-yl]phenyl]-5,8-dioxo-3-[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3,6,7-tetrahydro-[1,2,4]diazaphospholo[1,2-a]pyridazin-1-yl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B3183245.png)

